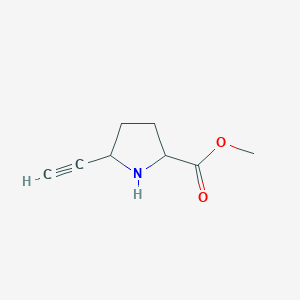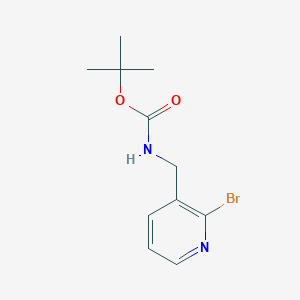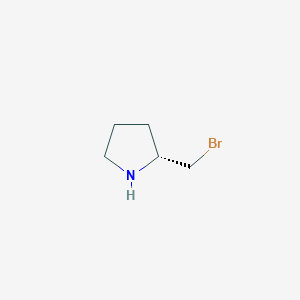
Methyl 5-ethynylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-ethynylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an ethynyl group attached to the pyrrolidine ring, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethynylpyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with ethynylating agents. One common method is the alkylation of pyrrolidine-2-carboxylate with ethynyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the pyrrolidine ring, allowing the ethynyl group to attach to the nitrogen atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 5-ethynylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
科学的研究の応用
Methyl 5-ethynylpyrrolidine-2-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 5-ethynylpyrrolidine-2-carboxylate involves its interaction with various molecular targets. The ethynyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in biochemical assays to study enzyme activity and protein interactions. The compound’s ability to form stable adducts with biological molecules makes it a valuable tool in research.
類似化合物との比較
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine core but differ in the substituents attached to the ring.
Methyl (S)-(+)-2-pyrrolidone-5-carboxylate: Another pyrrolidine derivative with different functional groups.
Uniqueness
Methyl 5-ethynylpyrrolidine-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications where selective reactivity is required, such as in the synthesis of complex organic molecules and biochemical probes.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
methyl 5-ethynylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h1,6-7,9H,4-5H2,2H3 |
InChIキー |
FRZPCZRQWGTLLE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC(N1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(Prop-2-yn-1-yl)amino]propan-1-ol](/img/structure/B13496958.png)
![7-Bromo-2,3-dihydro-pyrido[3,4-b][1,4]oxazine-1-carboxylic acid benzyl ester](/img/structure/B13496959.png)
![(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B13496960.png)
![N-[4-({[2-(3-chloro-4-fluorophenyl)propyl]amino}methyl)phenyl]acetamide](/img/structure/B13496963.png)





![Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B13496993.png)
